molecular formula C9H6F2N2O B6189135 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine CAS No. 1342450-56-9

4-(2,4-difluorophenyl)-1,2-oxazol-5-amine

Cat. No.: B6189135
CAS No.: 1342450-56-9
M. Wt: 196.15 g/mol
InChI Key: WORRWKOPYJGAKW-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine is an organic compound characterized by the presence of a difluorophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 2,4-difluoroaniline with glyoxylic acid to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated oxazole derivatives.

Scientific Research Applications

4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoroaniline
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • 2,4-Difluorophenyl isocyanate

Uniqueness

4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine is unique due to the presence of both the difluorophenyl group and the oxazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, and synthesizes findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique oxazole ring structure substituted with a difluorophenyl group. This specific arrangement enhances its lipophilicity and bioavailability, potentially improving its efficacy against various biological targets.

1. Antimicrobial Activity

Research indicates that oxazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The presence of the difluorophenyl group is believed to enhance the compound's interaction with microbial membranes, leading to increased antimicrobial action.

2. Anticancer Properties

The anticancer potential of this compound has been supported by several studies. It has shown activity against multiple cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The compound's mechanism of action may involve the inhibition of specific enzymes and receptors that are crucial for cancer cell proliferation .

Case Study 1: Anticancer Activity

In a study evaluating various oxazole derivatives, this compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines. This positions it as a promising candidate for further development in cancer therapeutics .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit key enzymes involved in cancer progression. It was found to inhibit Human Deacetylase Sirtuin 2 (HDSirt2) with significant potency, suggesting its potential role as an anticancer agent through epigenetic modulation .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructureUnique FeaturesBiological Activity
5-(3-Fluorophenyl)-1,2-oxazol-3-amineC9H8F N OContains a single fluorine atomModerate anticancer activity
3-(2-Fluorophenyl)-1,2-oxazol-5-amineC9H8F N ODifferent positioning of the fluorine atomEnhanced antimicrobial properties
5-(2-Chlorophenyl)-1,2-oxazol-3-amineC9H7ClN OChlorine substituentVaried reactivity patterns in biological systems

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Studies employing molecular docking simulations suggest that the compound binds effectively to several receptors and enzymes involved in disease pathways.

Properties

CAS No.

1342450-56-9

Molecular Formula

C9H6F2N2O

Molecular Weight

196.15 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6F2N2O/c10-5-1-2-6(8(11)3-5)7-4-13-14-9(7)12/h1-4H,12H2

InChI Key

WORRWKOPYJGAKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=C(ON=C2)N

Purity

95

Origin of Product

United States

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